molecular formula C6H10O3 B158675 Ethyl 4-oxobutanoate CAS No. 10138-10-0

Ethyl 4-oxobutanoate

Cat. No. B158675
CAS RN: 10138-10-0
M. Wt: 130.14 g/mol
InChI Key: QFMPHCGACBODIJ-UHFFFAOYSA-N
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Description

Ethyl 4-oxobutanoate, also known as ethyl succinyl chloride, is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 . It is a liquid in its physical form .


Synthesis Analysis

Ethyl 4-oxobutanoate can be synthesized through various chemical reactions. For instance, a NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate can yield a series of benzindenoazepines .


Molecular Structure Analysis

The molecular structure of Ethyl 4-oxobutanoate consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3 .


Chemical Reactions Analysis

Ethyl 4-oxobutanoate can undergo various chemical reactions. For example, it can participate in a Knoevenagel condensation with aromatic aldehydes . This reaction can yield ethyl 2-chloroacetyl-3-arylpropenoates .


Physical And Chemical Properties Analysis

Ethyl 4-oxobutanoate is a liquid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 183.1±23.0 °C at 760 mmHg . The vapour pressure of this compound is 0.8±0.3 mmHg at 25°C . It has a molar refractivity of 31.8±0.3 cm3 .

Scientific Research Applications

  • Versatile Intermediate in Organic Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of ethyl 4-oxobutanoate, is a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. It is particularly useful in rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the production of various heterocycles like trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

  • Synthesis and Structure Analysis : Ethyl 4-oxobutanoate derivatives have been synthesized using the Knoevenagel condensation reaction, with their structures characterized by methods like NMR, Mass spectra, and X-ray diffraction. These derivatives demonstrate interesting crystal structures and have been analyzed for properties like antimicrobial activities (Kariyappa et al., 2016; Kumar et al., 2016).

  • Antioxidant Properties : Derivatives of ethyl 4-oxobutanoate, particularly those involving 4-hydroxycoumarin, have been studied for their antioxidant properties. These compounds have shown significant activity in various antioxidant assays (Stanchev et al., 2009).

  • Growth-Regulating Activity in Agriculture : Certain 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have been tested for growth-regulating activity on plants like soybeans. These studies are significant for understanding the impact of such compounds on plant growth and development (Stanchev et al., 2010).

  • Bioreduction in Biocatalysis : Ethyl 4-oxobutanoate derivatives have been a subject of biocatalysis research, with studies focusing on their reduction to various compounds using different microorganisms. This research is crucial for developing environmentally friendly and efficient methods for producing chemical intermediates (Xu et al., 2006; Zhang et al., 2008).

Safety And Hazards

Ethyl 4-oxobutanoate can cause severe skin burns and eye damage . It may cause respiratory irritation and is toxic if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

ethyl 4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMPHCGACBODIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143879
Record name Ethyl 4-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxobutanoate

CAS RN

10138-10-0
Record name Butanoic acid, 4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10138-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxobutanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-oxobutanoate
Source EPA DSSTox
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Record name ETHYL 4-OXOBUTANOATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A mixture of 4-[4-(3-chloro-propoxy)-phenyl]-3-methyl-4-oxo-butyric acid ethyl ester (7 g, 22 mmol), K2CO3 (9.3 g, 67 mmol), Nat (330 mg, 2.2 mmol), and (R)-methyl-pyrrolidinium benzenesulfonate (11 g, 47 mmol) in CH3CN (160 mL) was heated under argon at 80° C. for 36 h. The reaction mixture was concentrated at reduced pressure and partitioned between saturated aqueous sodium bicarbonate solution and methylene chloride. The aqueous layer was extracted twice with methylene chloride and the combined organics was washed with brine, dried (Na2SO4), filtered, and concentrated to provide a crude material. The crude material was purified by ISCO (80 g siliga gel column) chromatography using 2% to 9% methanol in methylene chloride to 10% methanol containing 2.5 mL ammonium hydroxide in methylene chloride to afford a pure product. The pure product was dissolved in methylene chloride and washed with saturated aqueous sodium bicarbonate solution, brine, dried (Na2SO4), filtered, and concentrated to give 3-methyl-4-{4-R-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4-oxo-butyric acid ethyl ester (8.39 g, quantitative yield), MS m/z 362 (M+H).
Name
4-[4-(3-chloro-propoxy)-phenyl]-3-methyl-4-oxo-butyric acid ethyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
9.3 g
Type
reactant
Reaction Step One
[Compound]
Name
(R)-methyl-pyrrolidinium benzenesulfonate
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-[4-(3-chloropropoxy)-3,5-difluorophenyl]-4-oxo-butyric acid ethyl ester (5 g, 14.9 mmol), K2CO3 (7.2 g, 52.1 mmol), NaI (220 mg, 1.4 mmol), and Benzenesulfonate; (R)-methylpyrrolidinium (8 g, 33 mmol) in CH3CN (110 mL) was heated under argon at 80° C. for 36 h. The reaction was concentrated and partitioned between saturated aqueous sodium bicarbonate solution and methylene chloride. The aqueous layer was extracted twice with methylene chloride and the combined organics was washed with brine, dried (Na2SO4), filtered, and concentrated to provide a crude material (96% purity). The crude material was purified by ISCO (80 g silica gel column) chromatography using 2% to 9% methanol in methylene chloride to 10% methanol containing 0.1% ammonium hydroxide in methylene chloride. The isolated material was dissolved in methylene chloride and washed with saturated aqueous sodium bicarbonate solution, brine, dried (Na2SO4), filtered, and concentrated. The isolated material was crystallized with a mixture of methylene chloride, ether and hexane to obtain 4-{3,5-difluoro-4-[3-(R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4-oxo-butyric acid ethyl ester (3.97 g, 70%, 99% purity), MS m/z=384 (M+H).
Name
4-[4-(3-chloropropoxy)-3,5-difluorophenyl]-4-oxo-butyric acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
catalyst
Reaction Step One
[Compound]
Name
(R)-methylpyrrolidinium
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 500-mL round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of ethyl 4-chloro-4-oxobutanoate (12 g, 72.91 mmol) in tetrahydrofuran (200 mL). The system was purged with nitrogen and palladium on carbon (2 g) was added to the reaction. This was followed by the addition of triethylsilane (16.5 mL, 103.20 mmol) dropwise with stirring at room temperature. The reaction mixture was stirred for 2 h at room temperature. The solids were filtered off and the filtrate was concentrated under reduced pressure to give 18 g (crude) of the title compound as a light yellow solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxobutanoate
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Ethyl 4-oxobutanoate
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Ethyl 4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-oxobutanoate
Reactant of Route 5
Ethyl 4-oxobutanoate
Reactant of Route 6
Ethyl 4-oxobutanoate

Citations

For This Compound
71
Citations
BM Freeman, CJ Muller, RE Kepner… - American Journal of …, 1977 - Am Soc Enol Viticulture
… was the proposal that ethyl 4-oxobutanoate would be reduced … the proposal that ethyl 4-oxobutanoate would condense with a-… was avoided by using ethyl 4-oxobutanoate as the starting …
Number of citations: 12 www.ajevonline.org
N Brotzman, Y Xu, A Graybill, A Cocolas… - Bioorganic & medicinal …, 2019 - Elsevier
Carvacrol (1) and thymol (2) were converted to their alkyl 4-oxobutanoate derivatives (7–20) in three steps, and evaluated for tyrosinase inhibitory activity. The compounds showed …
Number of citations: 22 www.sciencedirect.com
D Häring, P Schreier, M Herderich - Journal of agricultural and …, 1997 - ACS Publications
… As key step we established the pyruvate decarboxylase catalyzed acyloin condensation of pyruvic acid with ethyl 4-oxobutanoate (4) or ethyl 2-oxoglutarate (3) with acetaldehyde. The …
Number of citations: 11 pubs.acs.org
AA Dos Santos, W Francke - Tetrahedron: Asymmetry, 2006 - Elsevier
… The chemoselective addition of an alkynyl Grignard reagent to ethyl 4-oxobutanoate producing a racemic mixture of the corresponding lactone, a 5-(1-alkynyl) tetrahydrofuran-2-one, …
Number of citations: 10 www.sciencedirect.com
GL Fagan, RE Kepner… - American Journal of …, 1981 - Am Soc Enol Viticulture
Ethyl 4-oxobutyrate-2- 14 C added to a simulated sherry under an actively growing film of S. fermentati yielded radioactive gamma-butyrolactone, diethyl succinate, ethyl 4-oxobutyrate …
Number of citations: 22 www.ajevonline.org
D Häring, B Boss, M Herderich, P Schreier - 1998 - ACS Publications
… acid 5-ethyl ester 2 enzymatic oxidative deamination followed by subsequent decarboxylation of the corresponding 2-oxoglutaric acid 5-ethyl ester 3 led to ethyl 4-oxobutanoate 4. In …
Number of citations: 1 pubs.acs.org
A Banerji, D Bandyopadhyay, AK Siddhanta - Phytochemistry, 1987 - Elsevier
… to obtain ethyl 4-oxobutanoate [3] (4.5 g)at W/l2 mm. IR (neat) v,, cm _ ’ : (no -OH band), … Ethyl 4-oxobutanoate (3.5 g, 3Ommol) in DMSO (10 ml) was added dropwise over 45 min with …
Number of citations: 8 www.sciencedirect.com
H Ripperger - Journal für Praktische Chemie, 1986 - Wiley Online Library
… Catalytic hydrogenation of the potassiuni salt of 6 in t,he preesence of ethyl 4-oxobutanoate (7) followed by alkaline hydrolysis gave deaminonicotiariarnine (8). Characteristic peaks in …
Number of citations: 3 onlinelibrary.wiley.com
REM Wurz, RE Kepner… - American journal of …, 1988 - Am Soc Enol Viticulture
… later Fagan (4) demonstrated that ethyl 4-oxobutanoate, a key intermediate in the proposed … after addition of 14C-labeled or unlabeled ethyl 4-oxobutanoate. The validity of the complete …
Number of citations: 32 www.ajevonline.org
Z Nagymihály, B Lemli, L Kollár, S Kunsági-Máté - Molecules, 2020 - mdpi.com
… The parent cavitand 2 was obtained in the ring closure reaction of 2-methylresorcinol and ethyl 4-oxobutanoate, which can be derived from the commercially available acid chloride …
Number of citations: 2 www.mdpi.com

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